molecular formula C10H13ClO B8388354 4-Chloro-2-(3-hydroxypropyl)toluene

4-Chloro-2-(3-hydroxypropyl)toluene

Cat. No.: B8388354
M. Wt: 184.66 g/mol
InChI Key: GRFIBOFBVZEVGE-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-hydroxypropyl)toluene is an aromatic compound derived from toluene, featuring a chlorine substituent at the 4-position and a 3-hydroxypropyl group at the 2-position. This structure combines hydrophobic (chlorine, methyl group) and hydrophilic (hydroxyl group) moieties, making it a versatile intermediate in organic synthesis. For instance, compounds like 3-hydroxypropyl vinyl diacrylate (HPHPDA) share the 3-hydroxypropyl functional group, synthesized via esterification with catalysts like 4-methylbenzenesulfonic acid . Such methods may be adaptable for producing this compound, though optimization of reaction conditions (e.g., solvent, catalyst loading) would be required.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-(5-chloro-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13ClO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3

InChI Key

GRFIBOFBVZEVGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 4-Chloro-2-(3-hydroxypropyl)toluene and Analogous Compounds

Compound Substituents (Position) Functional Groups Key Applications/Properties
This compound 4-Cl, 2-(3-hydroxypropyl) on toluene Chlorine, hydroxyl, alkyl chain Intermediate for polymers, surfactants
Thymol (3-hydroxy-4-isopropyltoluene) 3-OH, 4-isopropyl on toluene Hydroxyl, isopropyl Antimicrobial agent, flavoring
3-Chloro-N-phenyl-phthalimide Chlorine, phthalimide ring Imide, aromatic chloro Polyimide monomer synthesis
HPHPDA 3-hydroxypropyl, acrylate groups Hydroxyl, ester Crosslinking agent in polymers
Physicochemical Properties
  • Lipophilicity : The presence of a 3-hydroxypropyl group in this compound likely reduces lipophilicity compared to purely hydrophobic analogs like thymol. For reference, substituted phenyl carbamates with chlorine and hydroxyalkyl groups exhibit log k (HPLC-derived lipophilicity) values ranging from 1.2 to 3.5, depending on substituent polarity .
  • Solubility: The hydroxyl group enhances water solubility relative to non-polar derivatives (e.g., 3-Chloro-N-phenyl-phthalimide, which is soluble in organic solvents like DMF ).

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